molecular formula C12H5Cl2N3O3S2 B2968488 2,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide CAS No. 393838-37-4

2,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2968488
CAS No.: 393838-37-4
M. Wt: 374.21
InChI Key: KIHIATRYRNXTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiophene core substituted with two chlorine atoms at positions 2 and 5, linked via a carboxamide group to a 6-nitro-1,3-benzothiazole moiety. The thiophene ring contributes aromaticity and sulfur-based interactions, while the dichloro substitution may enhance lipophilicity .

Properties

IUPAC Name

2,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl2N3O3S2/c13-9-4-6(10(14)22-9)11(18)16-12-15-7-2-1-5(17(19)20)3-8(7)21-12/h1-4H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHIATRYRNXTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(4-fluorophenyl)-4-(indolin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC22H20FN3O3
Molecular Weight393.4 g/mol
CAS Number922121-87-7

The structure features an indole moiety and a dihydropyridazine ring, which are known to influence its biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values suggest that it is effective against a range of bacterial strains, including resistant pathogens. Specific derivatives have shown MIC values as low as 0.22 μg/mL, indicating potent activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

The compound has been evaluated for its anticancer activity, particularly against various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the modulation of apoptotic pathways. The presence of the indole moiety is believed to enhance its interaction with cellular targets involved in cancer progression .

The proposed mechanism involves the inhibition of specific enzymes and pathways critical for cell survival and proliferation. For instance, it may inhibit Bcl-2 family proteins, which are pivotal in regulating apoptosis . This inhibition leads to increased levels of pro-apoptotic factors within cells, promoting cell death in malignant tissues.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted on various derivatives of the compound found that certain modifications led to enhanced antimicrobial activity. The derivatives were tested against multiple strains, showcasing a broad spectrum of activity and lower resistance development compared to traditional antibiotics .
  • Anticancer Studies :
    In a series of experiments involving human cancer cell lines, the compound demonstrated significant cytotoxic effects at micromolar concentrations. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, suggesting a direct effect on cancer cell viability .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

Compound Name Benzothiazole Substituents Key Structural Differences Biological Activity (IC₅₀)
Target Compound 6-Nitro Reference standard N/A (Inference from analogues)
2-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]carbonyl}phenyl acetate (39) 6-Nitro Phenyl acetate instead of thiophene 0.297 µM (E. histolytica), 3.515 µM (G. intestinalis)
2,5-Dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide 4,7-Dimethoxy Methoxy groups instead of nitro No activity data; dimethoxy groups may improve solubility

Analysis :

  • The nitro group (electron-withdrawing) in the target compound and compound 39 correlates with high antiparasitic activity, as seen in its superior IC₅₀ compared to metronidazole .
  • Methoxy groups (electron-donating) in the dimethoxy analogue may reduce potency but enhance solubility due to increased polarity .

Heterocyclic Core Modifications

Compound Name Core Structure Key Differences Activity Insights
Target Compound Benzothiazole + thiophene Fused benzothiazole-thiophene system Likely optimized for target binding
2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide Thiazole + fluorophenyl Thiazole instead of benzothiazole Structural simplification; fluorophenyl may enhance bioavailability
(6-Nitro-1,3-benzothiazol-2-yl)carbamoylmethanesulfonic acid (Cpd E) Benzothiazole + sulfonic acid Sulfonic acid replaces thiophene Ki ~1.00 µM for LMWPTP inhibition; enhanced solubility due to sulfonic acid

Analysis :

  • The benzothiazole-thiophene system in the target compound likely provides optimal rigidity and π-π stacking interactions for target binding.
  • Thiazole-based analogues (e.g., fluorophenyl substitution) may sacrifice activity for synthetic simplicity or metabolic stability .
  • Sulfonic acid derivatives (e.g., Cpd E) prioritize solubility and enzyme inhibition over antiparasitic activity .

Functional Group Additions on the Carboxamide Nitrogen

Compound Name Carboxamide Modifications Biological Impact
Target Compound None (direct linkage) Balance of lipophilicity and polarity
2,5-Dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride N-Morpholinopropyl substitution Introduces tertiary amine; enhances solubility via hydrochloride salt

Analysis :

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.